N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
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Overview
Description
N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenylethyl and pyrazolylmethyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or ester.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with varying substituents. Examples might include:
- N-methyl-1-(2-phenylethyl)piperidin-3-amine
- N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
Properties
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4/c1-27(19-23-10-12-24(13-11-23)20-29-17-6-15-26-29)25-9-5-16-28(21-25)18-14-22-7-3-2-4-8-22/h2-4,6-8,10-13,15,17,25H,5,9,14,16,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZMGHJUTKXETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)CN2C=CC=N2)C3CCCN(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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